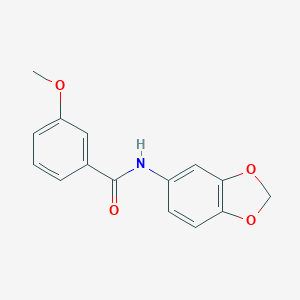
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a stimulant and a hallucinogen, and it is commonly referred to as ecstasy or Molly. Despite its popularity, MDMA is a highly controlled substance due to its potential for abuse and addiction. However, MDMA has also been the subject of scientific research due to its potential therapeutic effects.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and behavior. By increasing the levels of these neurotransmitters, MDMA can produce feelings of euphoria, empathy, and relaxation.
Effets Biochimiques Et Physiologiques
MDMA has a range of biochemical and physiological effects on the body. In addition to increasing the levels of neurotransmitters in the brain, MDMA can also cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous, especially when MDMA is used in high doses or in combination with other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages and limitations for use in lab experiments. One advantage is that it is a highly controlled substance, which means that it can be used in a controlled environment without the risk of contamination or other external factors. However, MDMA also has several limitations, including the potential for abuse and addiction, as well as the risk of adverse effects on the body.
Orientations Futures
There are several future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health conditions, such as depression and anxiety. Another area of interest is the development of new synthesis methods for MDMA that are more efficient and cost-effective. Additionally, there is a need for further research on the long-term effects of MDMA use, especially in individuals who use the drug regularly or in high doses.
Conclusion
MDMA is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its potential for abuse and addiction, MDMA has also been the subject of scientific research for its potential therapeutic effects. While there are several advantages and limitations to using MDMA in lab experiments, there are also several future directions for research on the drug. As with any controlled substance, it is important to approach the use of MDMA with caution and to prioritize safety and ethical considerations.
Méthodes De Synthèse
MDMA is synthesized from safrole, which is a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then to MDMA. The synthesis of MDMA is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MDMA has been the subject of scientific research for its potential therapeutic effects. Studies have shown that MDMA can be effective in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. MDMA has also been studied for its potential use in couples therapy and as an aid in psychotherapy.
Propriétés
Numéro CAS |
5687-68-3 |
|---|---|
Nom du produit |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
Formule moléculaire |
C15H13NO4 |
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C15H13NO4/c1-18-12-4-2-3-10(7-12)15(17)16-11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3,(H,16,17) |
Clé InChI |
NMFSAKGSFRGUPY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



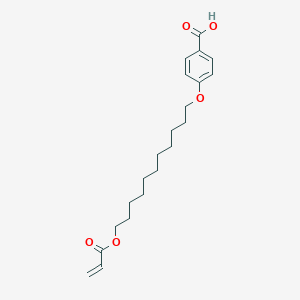
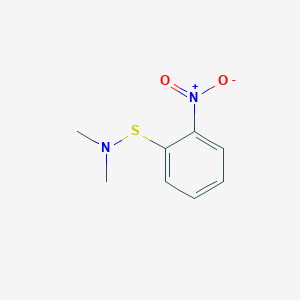
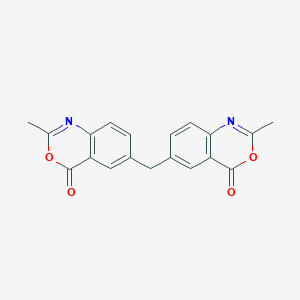
![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)
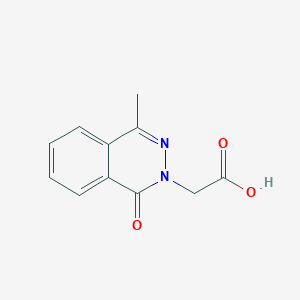
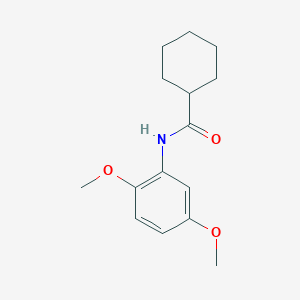
![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
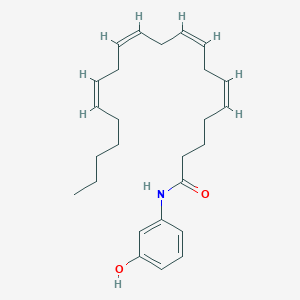
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
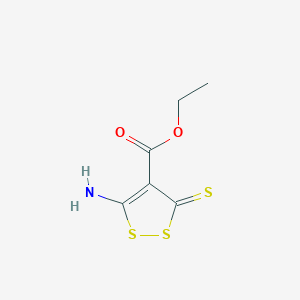
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)